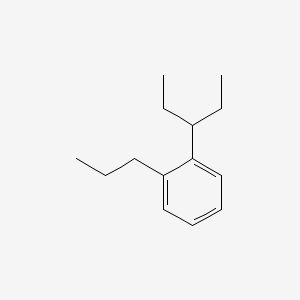
1-(1-Ethylpropyl)-2-propylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Ethylpropyl)-2-propylbenzene is an organic compound with the molecular formula C14H22. It is a derivative of benzene, where the benzene ring is substituted with a 1-ethylpropyl group and a propyl group. This compound is a colorless to light yellow liquid and is primarily used as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(1-Ethylpropyl)-2-propylbenzene can be synthesized through the reaction of styrene with ethyl propyl lithium, followed by acidic hydrolysis. The specific preparation method is as follows:
Reaction of Styrene with Ethyl Propyl Lithium: Styrene is reacted with ethyl propyl lithium at low temperatures to generate 1-ethyl propyl lithium.
Acidic Hydrolysis: The 1-ethyl propyl lithium is then subjected to acidic hydrolysis to obtain this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Ethylpropyl)-2-propylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
1-(1-Ethylpropyl)-2-propylbenzene has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized as a solvent and in the production of specialty chemicals
Wirkmechanismus
The mechanism of action of 1-(1-Ethylpropyl)-2-propylbenzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The specific pathways and targets depend on the context of its application and the nature of the biological system.
Vergleich Mit ähnlichen Verbindungen
1-(1-Ethylpropyl)-2-propylbenzene can be compared with other similar compounds, such as:
- 1-Methylbutylbenzene
- 1-Pentylbenzene
- 1-Hexylbenzene
- 1-Octylbenzene
These compounds share similar structural features but differ in the length and branching of the alkyl chains attached to the benzene ring. The unique properties of this compound, such as its specific reactivity and applications, distinguish it from these similar compounds .
Eigenschaften
CAS-Nummer |
54789-15-0 |
|---|---|
Molekularformel |
C14H22 |
Molekulargewicht |
190.32 g/mol |
IUPAC-Name |
1-pentan-3-yl-2-propylbenzene |
InChI |
InChI=1S/C14H22/c1-4-9-13-10-7-8-11-14(13)12(5-2)6-3/h7-8,10-12H,4-6,9H2,1-3H3 |
InChI-Schlüssel |
OFDBXYWBIWCTMR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=CC=C1C(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


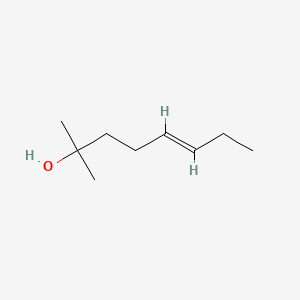
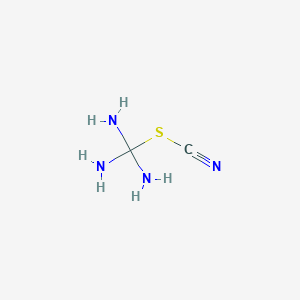
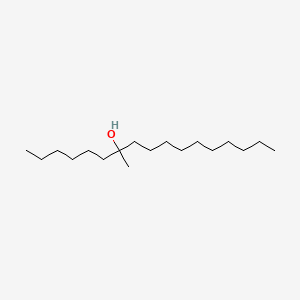
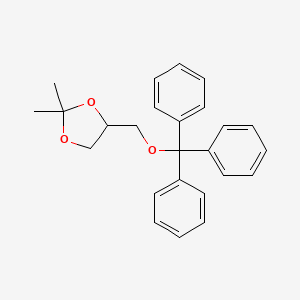
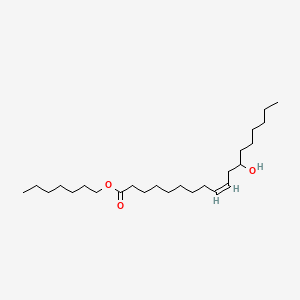
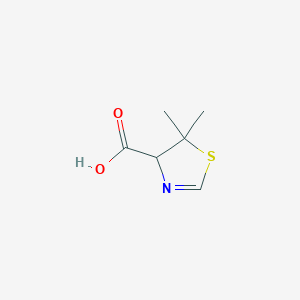
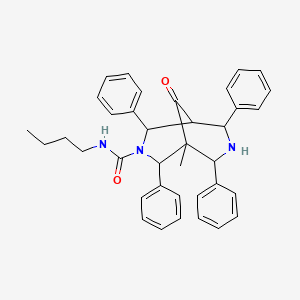
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
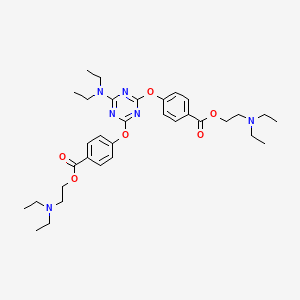
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
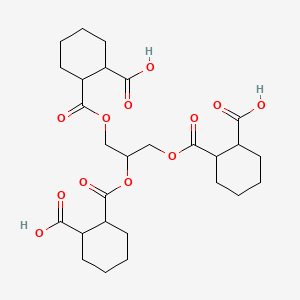
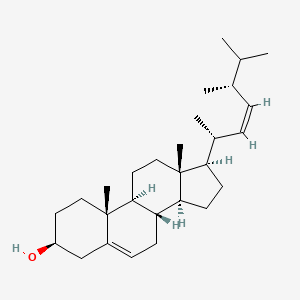
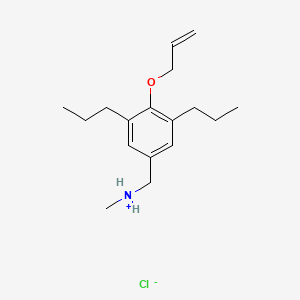
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
